molecular formula C18H12S3 B14338973 2-(Phenylsulfanyl)thianthrene CAS No. 104109-30-0

2-(Phenylsulfanyl)thianthrene

Cat. No.: B14338973
CAS No.: 104109-30-0
M. Wt: 324.5 g/mol
InChI Key: LZOLHEUQPPQVQB-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)thianthrene is a specialized heteroaromatic compound of interest in synthetic organic chemistry. Its molecular structure, featuring multiple sulfur atoms, suggests potential utility as a building block or intermediate in the development of novel synthetic methodologies. Related thianthrene derivatives are known to be valuable precursors in metal-free reaction processes, such as the functionalization of alkenes . This compound may also serve as a model substrate for studying electron-transfer reactions, given the established chemistry of thianthrene-derived radical cations . Researchers can explore its applications in constructing complex molecular architectures. This compound is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104109-30-0

Molecular Formula

C18H12S3

Molecular Weight

324.5 g/mol

IUPAC Name

2-phenylsulfanylthianthrene

InChI

InChI=1S/C18H12S3/c1-2-6-13(7-3-1)19-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H

InChI Key

LZOLHEUQPPQVQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)SC4=CC=CC=C4S3

Origin of Product

United States

Mechanistic Investigations into the Reactivity of 2 Phenylsulfanyl Thianthrene and Its Cationic Species

Chemistry of Thianthrene (B1682798) Radical Cations and Dications

The unique reactivity of thianthrene in C-H functionalization is intrinsically linked to the chemistry of its oxidized forms: the radical cation (TT•+) and the dication (TT2+). These species are key intermediates that drive the reaction pathways leading to the formation of aryl thianthrenium salts.

Electron Transfer Processes and Radical Ion Formation

Thianthrene (TT) is characterized by its ability to undergo a reversible single-electron oxidation, a process that leads to the formation of a persistent thianthrene radical cation (TT•+). nih.gov The generation of this radical cation can be achieved through various methods, including chemical oxidation, photoionization, or interaction with acidic surfaces. researchgate.nettdl.org

In the context of aromatic thianthrenation, the thianthrene dication (TT2+) has been identified as a key reactive species. nih.gov It can be formed through the disproportionation of the radical cation in solution, although it exists in low concentrations. researchgate.net More significantly, under the acidic conditions typically used for thianthrenation, TT2+ is generated from an acylated thianthrene S-oxide precursor. nih.govillinois.edu This highly electrophilic dication can then engage in a single electron transfer (SET) with an arene molecule, creating a radical pair that is central to the C-H functionalization mechanism. illinois.edu

Seminal work on the reactions of the thianthrene radical cation salt, [TT•+]ClO4, with electron-rich arenes like anisole (B1667542), proposed a mechanism involving the formation of a complex, [ArH-TT]•+. nih.govacs.org This complex possesses a lower oxidation potential than the thianthrene radical cation itself and can be further oxidized by another equivalent of TT•+ to generate the key intermediate leading to the sulfonium (B1226848) salt product. nih.govacs.org

Reactivity with Nucleophiles: Addition and Elimination Pathways

Thianthrene cation radicals exhibit reactivity towards a diverse range of nucleophiles. researchgate.net With highly electron-rich aromatic compounds, such as anisole, the reaction proceeds to form aryl sulfonium salts. nih.gov However, the yield of this reaction is significantly lower with less nucleophilic substrates, like alkylbenzenes, even when the arene is used in large excess. nih.gov

The reactivity of thianthrene radical cations is not limited to aromatic substitution. They readily form adducts with alkenes and alkynes. researchgate.net The interaction with alkenes can produce two distinct dicationic adducts. researchgate.netresearchgate.net These adducts are not always stable and can subsequently undergo elimination reactions to yield alkenylthianthrenium salts, demonstrating a pathway from addition to elimination. researchgate.netresearchgate.net

The nature of the nucleophile dictates the reaction product. For instance, the reaction of thianthrene radical cation perchlorate (B79767) with water yields equal parts thianthrene and thianthrene 5-oxide. researchgate.net Kinetic evidence suggests this reaction proceeds through the dication (TT2+), formed via disproportionation, rather than a direct reaction with the radical cation. researchgate.net Other nucleophiles, such as pyridine, lead to substitution on the thianthrene ring, forming N-(2-thianthrenyl)pyridinium salts. researchgate.net

Detailed Mechanisms of Electrophilic Aromatic Thianthrenation

The synthesis of aryl thianthrenium salts via electrophilic aromatic substitution has been noted for its exceptionally high regioselectivity, a feature that sets it apart from many classical electrophilic aromatic substitution reactions. nih.govresearchgate.net This selectivity is the result of a finely tuned mechanistic pathway involving specific reactive intermediates and reversible steps.

Role of O-Trifluoroacetylthianthrene S-oxide (TT+-TFA) and Thianthrene Dication (TT2+)

Experimental and computational studies have identified two potential electrophilic species derived from thianthrene S-oxide (TTO) that can initiate C-H thianthrenation: O-Trifluoroacetylthianthrene S-oxide (TT+-TFA) and the thianthrene dication (TT2+). nih.govnih.govescholarship.org The reaction is initiated by the acylation of TTO with an anhydride (B1165640), such as trifluoroacetic anhydride, to form TT+-TFA. illinois.edu

Mechanistic pathways can then diverge depending on the reaction conditions. The arene can directly attack the TT+-TFA intermediate. nih.govnih.gov Alternatively, under acidic conditions, TT+-TFA can undergo a dissociation of trifluoroacetic acid in an SN1-type process to generate the highly reactive thianthrene dication (TT2+). nih.govillinois.edu This dication is considered the key reactive species that engages with the aromatic substrate via an initial electron transfer. nih.govacs.orgresearchgate.net The high electrophilicity of the thianthrene dication is believed to be a primary contributor to the reaction's high regioselectivity.

Reactive SpeciesFormation PathwayRole in Thianthrenation
Thianthrene Radical Cation (TT•+) Reversible single-electron oxidation of Thianthrene (TT).Can react with highly electron-rich arenes; can oxidize [ArH-TT]•+ complex. nih.govacs.org
O-Trifluoroacetylthianthrene S-oxide (TT+-TFA) Acylation of Thianthrene S-oxide (TTO) with trifluoroacetic anhydride.Can be directly attacked by arene nucleophile. nih.gov
Thianthrene Dication (TT2+) 1. Disproportionation of TT•+. researchgate.net 2. Dissociation of TFA from TT+-TFA under acidic conditions. nih.govKey electrophilic species; initiates reaction with arene via Single Electron Transfer (SET). nih.govillinois.edu

Site-Selectivity and Regioselectivity in C-H Functionalization

A defining characteristic of aromatic C-H thianthrenation is its remarkable site-selectivity, which often favors the para position with high fidelity, even in the absence of directing groups or specific substrate substitution patterns. nih.govresearchgate.netillinois.edu This method consistently provides higher regioselectivity than comparable functionalization reactions like halogenation or borylation. acs.orgnih.gov

The origin of this selectivity is not kinetic control in the initial C-S bond formation, but rather thermodynamic control established through the reversible formation of intermediates. nih.govacs.org The reaction's regioselectivity is ultimately determined by the relative stabilities of the possible Wheland-type intermediates (also known as σ-complexes). acs.org Electronic factors govern the preference for the para isomer over the meta isomer, while steric effects disfavor the formation of the ortho isomer compared to the para isomer. acs.orgacs.org This is supported by Hammett analysis, which returned a large negative ρ value of -11, indicating a significant buildup of positive charge in the transition state, consistent with the formation of a Wheland intermediate. nih.govacs.org

SubstrateReactionp:o ratiop:m ratioReference
EthylbenzeneThianthrenation>500:1>200:1 researchgate.net
EthylbenzeneBromination6:1- researchgate.net
EthylbenzeneBorylation1:2 (p:m)- researchgate.net
FluorobenzeneTEDAylation>99:1- researchgate.net

Interconversion of Wheland-type Intermediates

The high para-selectivity of the thianthrenation reaction is rationalized by a mechanism involving the reversible formation and interconversion of Wheland-type intermediates. nih.govnih.govescholarship.org After the initial single electron transfer from the arene to the thianthrene dication (TT2+), the resulting radical pair recombines to form a C-S bond, generating a Wheland intermediate. illinois.edu

Crucially, this step is reversible. The different constitutional isomers of the Wheland intermediate (ortho, meta, and para) can interconvert before a final, irreversible deprotonation step occurs. nih.govacs.org This reversibility allows the reaction to proceed under thermodynamic control, meaning the distribution of intermediates reflects their relative stabilities. The para-substituted Wheland intermediate is generally the most stable due to a combination of favorable electronic and steric factors. illinois.edu The subsequent deprotonation, which is the selectivity-determining step, is a highly exergonic process that proceeds through an early transition state, effectively locking in the regiochemistry established by the equilibrium of the Wheland intermediates. illinois.eduacs.org

Mechanistic Aspects of Cine-Substitution and Redox Activation in Aryl Sulfonium Salts

Aryl thianthrenium salts, the cationic form of derivatives like 2-(Phenylsulfanyl)thianthrene, exhibit unique reactivity modes that deviate from classical aromatic substitution patterns. These pathways provide access to molecular architectures that are otherwise difficult to synthesize. nih.govrwth-aachen.de

Cine-Substitution:

A notable transformation involving heteroaryl sulfonium salts is cine-substitution, where an incoming nucleophile attacks a position adjacent to the carbon atom bearing the sulfonium leaving group. nih.govacs.org This reaction provides a method for achieving substitution patterns that are not directly accessible through conventional C-H functionalization. nih.govrwth-aachen.de

The proposed mechanism for cine-substitution involves the sulfonium salt acting as a pseudo-Michael acceptor. nih.govrwth-aachen.de The process is initiated by the addition of a nucleophile to the aromatic ring, facilitated by the electron-withdrawing nature of the sulfonium group. nih.gov This addition leads to the formation of an intermediate, from which the elimination of a neutral sulfide (B99878) molecule (like dibenzothiophene (B1670422) for related salts) yields the final product, with the substituent now positioned adjacent to the original site of the sulfonium group. nih.gov For instance, studies on thiophene-derived sulfonium salts have shown clean cine-substitution upon treatment with nucleophiles like pyrazole. nih.gov This reactivity is distinct from standard nucleophilic aromatic substitution and highlights the unique utility of sulfonium salts in synthesis. nih.gov

Redox Activation:

Beyond their role in polar reactions, aryl sulfonium salts are readily activated through redox processes to generate highly reactive aryl radicals. rwth-aachen.deresearchgate.net A primary mechanism for this is single-electron transfer (SET), where a one-electron reduction of the aryl sulfonium salt induces the homolytic cleavage of the carbon-sulfur bond. researchgate.net

A sophisticated method for achieving this reduction involves the use of α-amino alkyl radicals as potent single-electron reductants. rwth-aachen.deresearchgate.net This approach, termed "reductant upconversion," generates the strong reductant from a weaker one (an amine) through oxidation and subsequent deprotonation. rwth-aachen.de The resulting α-amino alkyl radical can then reduce the aryl sulfonium salt, generating an aryl radical and the corresponding sulfide. rwth-aachen.deresearchgate.net This aryl radical is then free to engage in further reactions, such as addition to heteroarenes, enabling late-stage functionalization. rwth-aachen.de A key advantage of this protocol is that it can proceed without the need for a photocatalyst, light, or an inert atmosphere. rwth-aachen.de

Table 1: Mechanistic Summary of Cine-Substitution and Redox Activation
ProcessKey FeatureInitiating StepKey IntermediateOutcome
Cine-SubstitutionActs as a pseudo-Michael acceptorNucleophilic addition to the arene ringAnionic addition intermediateSubstitution adjacent to the original sulfonium group position
Redox Activation (SET)Generation of aryl radicalsSingle-electron transfer from a reductantAryl radical and sulfideFormation of a new bond at the original sulfonium group position

Photocatalytic Reaction Mechanisms Involving Thianthrene Derivatives

Thianthrene derivatives and their corresponding aryl thianthrenium salts are particularly well-suited for photocatalytic applications due to their favorable electrochemical and photochemical properties. researchgate.net Activation can be achieved through various light-induced pathways, leading to the formation of aryl radicals for subsequent coupling reactions.

Direct Photolysis:

Under strong ultraviolet (UV) irradiation, the C–S bond of aryl thianthrenium salts can undergo direct homolytic cleavage. researchgate.netacs.org This process does not require a photocatalyst and generates two key reactive species: an aryl radical and a thianthrene radical cation. researchgate.netacs.org The generated aryl radical can then add to another aromatic or heteroaromatic system, and the resulting radical adduct is subsequently oxidized by the thianthrene radical cation to form the final cross-coupled product. acs.org This catalyst-free approach is effective for C-H/C-H cross-coupling reactions. acs.org

Visible-Light Photocatalysis via Energy Transfer (EnT):

Aryl thianthrenium salts can also be activated using visible light in conjunction with a suitable photocatalyst. One prominent mechanism is Energy Transfer (EnT). researchgate.netacs.org In this pathway, a metal-free photocatalyst absorbs visible light and becomes electronically excited. researchgate.net This excited photocatalyst then transfers its energy to the aryl thianthrenium salt, promoting it to an excited triplet state. acs.org This triplet-excited salt rapidly undergoes homolysis of the C–S bond to produce the aryl radical and the persistent thianthrene radical cation (TT•+), which can then participate in subsequent reaction steps. acs.org This EnT strategy avoids the need for external chemical reductants. researchgate.net

Thianthrene Radical Cation as a Transient SET Mediator:

In some photoinduced reactions, the thianthrene radical cation, generated in situ, can act as a transient Single Electron Transfer (SET) mediator. researchgate.net This approach has been utilized for the thiocyanation and selenocyanation of aryl thianthrenium salts under mild conditions, eliminating the need for an external photocatalyst or a dedicated single electron donor. researchgate.net

Table 2: Photocatalytic Activation Pathways of Aryl Thianthrenium Salts
Activation MethodLight SourceCatalyst/MediatorInitial StepGenerated Species
Direct PhotolysisUV Light (e.g., 254 nm)NoneDirect homolytic C-S bond cleavageAryl radical and Thianthrene radical cation
Energy Transfer (EnT)Visible LightPhotocatalyst (e.g., 5CzBN)Energy transfer from excited photocatalyst to sulfonium saltTriplet-excited sulfonium salt, leading to aryl radical and Thianthrene radical cation
Transient SET MediationLight-inducedIn-situ generated Thianthrene radical cationGeneration of TT•+ which mediates electron transferAryl radical and other reactive species

Advanced Characterization Methodologies for 2 Phenylsulfanyl Thianthrene

Diffraction Techniques for Solid-State Structure

X-ray Diffraction (XRD) for Crystalline Properties

For instance, the crystal structure of related thianthrene (B1682798) derivatives has been successfully determined using XRD, revealing key structural features. researchgate.netresearchgate.net The analysis of diffraction patterns allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice. mdpi.comscielo.org.mx This level of detail is instrumental in confirming the molecular structure and understanding intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties. rsc.org While specific XRD data for 2-(Phenylsulfanyl)thianthrene is not detailed in the provided results, the methodology is standard for characterizing similar new compounds. researchgate.netresearchgate.netthieme-connect.com The structural confirmation provided by XRD is often a prerequisite for further studies and applications. nih.gov

Table 1: Representative Crystallographic Data for Thianthrene Derivatives

Parameter Value Reference
Crystal System Triclinic mdpi.com
Space Group P-1 mdpi.com
a (Å) 5.9308(2) mdpi.com
b (Å) 10.9695(3) mdpi.com
c (Å) 14.7966(4) mdpi.com
α (°) 100.5010(10) mdpi.com
β (°) 98.6180(10) mdpi.com
γ (°) 103.8180(10) mdpi.com
Volume (ų) 900.07(5) mdpi.com

Note: This table presents data for a related triazole derivative of indole, illustrating the type of information obtained from XRD analysis.

Electrochemical Characterization for Redox Behavior

The electrochemical properties of this compound are critical for its potential use in applications such as redox-flow batteries and electrocatalysis. nih.gov Cyclic Voltammetry (CV) is the primary technique employed to investigate the redox behavior of this and related compounds. als-japan.com

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. als-japan.com This technique provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting charged species. srce.hr For thianthrene and its derivatives, CV studies have been instrumental in characterizing their redox activity. nih.govnih.govacs.org

The oxidation potential of the thianthrene moiety is a key parameter. For unsubstituted thianthrene, the oxidation potential is approximately 0.86 V versus the ferrocene/ferrocenium (Cp₂Fe) couple. acs.org The introduction of substituents, such as the phenylsulfanyl group, can modulate this potential. CV experiments on thianthrene derivatives reveal information about the reversibility of the redox processes. srce.hr For example, studies on thianthrene polymers have shown their potential as high-voltage organic mediators in redox-flow batteries. nih.gov The interaction of thianthrene derivatives with other molecules, such as DNA, can also be investigated using cyclic voltammetry. sciforum.net

Table 2: Electrochemical Data for Thianthrene and Related Compounds from Cyclic Voltammetry

Compound Redox Process Potential (V vs. reference) Key Findings Reference
Thianthrene Oxidation 0.86 (vs Cp₂Fe) Single-electron oxidation is unlikely to be induced by triflic anhydride (B1165640). acs.org
Thianthrene Cation Radical Reduction ~ -1.0 (at 25°C and 3°C) Formation of an adduct with 2,3-dimethyl-2-butene (B165504) was detectable. nih.gov
Trifluoromethyl Thianthrenium Triflate Reduction -0.99 (vs Cp₂Fe, cathodic peak) Irreversible reduction wave observed. acs.org

Thermal Characterization Techniques for Thianthrene-Derived Materials

The thermal stability of this compound and materials derived from it is a crucial factor for their processing and application, particularly in high-temperature environments. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for this characterization. kpi.uamdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This analysis provides information about the decomposition temperature and thermal stability of the material. For polymers containing the thianthrene moiety, TGA has demonstrated their high thermal stability. researchgate.netresearchgate.net For instance, poly(aryl ether thianthrene)s have shown 5% weight loss values approaching 500 °C in an air environment. researchgate.net Similarly, thianthrene-based poly(phenylene sulfide)s exhibit 5% weight loss temperatures over 430 °C. researchgate.netresearchgate.net This high thermal stability is attributed to the rigid structure of the thianthrene unit. researchgate.netresearchgate.net

Table 3: TGA Data for Thianthrene-Containing Polymers

Polymer System Decomposition Temperature (Td) for 5% Weight Loss (°C) Atmosphere Key Findings Reference
Thianthrene-based Poly(phenylene sulfide)s > 430 Not specified Excellent thermal stabilities. researchgate.netresearchgate.net
Poly(aryl ether thianthrene)s ~ 500 Air High thermo-oxidative stability. researchgate.net
Poly(aryl ether sulfonamide)s with Thianthrene 398 - 442 Nitrogen Thermally stable. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. d-nb.info DSC is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg). mdpi.comnih.govsigmaaldrich.com

For polymers incorporating thianthrene, DSC studies have revealed high glass transition temperatures, which is indicative of their rigid polymer backbones. researchgate.netresearchgate.net For example, thianthrene-based poly(phenylene sulfide)s have glass transition temperatures in the range of 143–147 °C. researchgate.netresearchgate.net Poly(aryl ether thianthrene)s exhibit Tg values ranging from 138 to 181 °C, depending on the specific composition and molecular weight. researchgate.net The introduction of bulky groups alongside the thianthrene moiety can further increase the Tg to well over 200 °C. researchgate.netresearchgate.net The melting point of 1-(Phenylsulfanyl)thianthrene has been reported to be 50–51 °C. thieme-connect.com

Table 4: DSC Data for Thianthrene-Containing Materials

Material Glass Transition Temperature (Tg) (°C) Melting Point (Tm) (°C) Key Findings Reference
1-(Phenylsulfanyl)thianthrene - 50–51 - thieme-connect.com
Thianthrene-based Poly(phenylene sulfide)s 143–147 - Relatively high glass transition temperatures. researchgate.netresearchgate.net
Poly(aryl ether thianthrene)s 138–181 - Tg varies with composition and molecular weight. researchgate.net
Thianthrene-based Polymers with Diphenylfluorene or Binaphthyl units 235–237 - Reflects the rigid structures of the polymer. researchgate.netresearchgate.net

Theoretical Chemistry and Computational Studies of 2 Phenylsulfanyl Thianthrene

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are central to predicting the intrinsic properties and chemical behavior of 2-(Phenylsulfanyl)thianthrene. By solving approximations of the Schrödinger equation, these methods map the molecule's electron distribution and corresponding energy landscape.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust balance between accuracy and computational efficiency. It is widely applied to ascertain the molecular and electronic properties of thianthrene (B1682798) and its derivatives. For this compound, DFT calculations, commonly employing a functional such as B3LYP paired with a basis set like 6-31+G(d,p), are used to perform geometry optimization. This procedure identifies the most stable three-dimensional arrangement of the atoms, yielding crucial data on bond lengths, bond angles, and the dihedral angles that define the molecule's shape.

The thianthrene core is characterized by a distinct non-planar, folded structure. The presence of a phenylsulfanyl substituent at the 2-position would likely modulate the extent of this folding due to steric and electronic effects. DFT calculations can precisely quantify these structural parameters, including the critical dihedral angle between the two benzo rings of the thianthrene system.

Furthermore, DFT elucidates key electronic properties through the calculation of frontier molecular orbital energies—namely, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is an indicator of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting capacity. The energy difference between these orbitals, the HOMO-LUMO gap, is a fundamental parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Molecular Properties for a Thianthrene System

This table presents typical values for the thianthrene core, which would be refined in a specific computational study of this compound.

PropertyRepresentative ValueDescription
C-S Bond Length (Thianthrene) 1.77 ÅThe average length of the carbon-sulfur bonds within the central 1,4-dithiin ring.
C-S-C Bond Angle 99.5°The internal angle of the 1,4-dithiin ring involving the sulfur atom.
Thianthrene Fold Angle 128°The dihedral angle between the planes of the two benzo rings, defining the molecule's V-shape.
HOMO Energy -5.8 eVApproximate energy of the Highest Occupied Molecular Orbital.
LUMO Energy -1.2 eVApproximate energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 4.6 eVThe energy difference between the HOMO and LUMO, indicating electronic excitation energy.

To probe the interaction of this compound with electromagnetic radiation, which is vital for applications in photochemistry and organic electronics, Time-Dependent Density Functional Theory (TD-DFT) is the predominant computational tool. TD-DFT calculations can predict the molecule's electronic absorption spectrum by determining the energies of transitions from the electronic ground state to various excited states.

A TD-DFT analysis yields critical data, including the excitation energy (commonly expressed as a wavelength in nanometers), the oscillator strength (a measure of the transition's probability and thus its expected intensity in a spectrum), and the character of the electronic transition (e.g., a HOMO → LUMO transition). For this compound, one could anticipate electronic transitions localized on the thianthrene framework, the phenylsulfanyl group, or potential charge-transfer excitations occurring between these two molecular fragments.

Table 2: Representative TD-DFT Calculated Excitation Properties for a Thianthrene System

This table illustrates the kind of data obtained from TD-DFT calculations on thianthrene-like molecules.

Excited StateExcitation Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₁ 3470.099HOMO → LUMO
S₂ 3350.002HOMO → LUMO+1
S₃ 2990.202HOMO-1 → LUMO

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens for mapping the intricate, stepwise progression of chemical reactions, offering a level of detail that is often inaccessible through experimental observation alone.

For any chemical transformation involving this compound, computational modeling can be employed to identify the structures of fleeting intermediates and the high-energy transition states that connect them along a reaction coordinate. A transition state represents the energetic peak on the pathway from reactants to products, and its geometry reveals the precise atomic arrangement required for the transformation to occur. By locating and characterizing these critical points, a comprehensive reaction mechanism can be constructed. For instance, quantum-chemical calculations have been successfully used to validate proposed mechanisms for the synthesis of the thianthrene scaffold itself.

Molecules are inherently dynamic entities that undergo constant conformational changes. The thianthrene skeleton is known to undergo a ring-inversion process, where its V-shaped structure flips. The energy required to overcome this conformational change is the activation barrier. In this compound, this dynamic behavior is further complicated by the rotation around the C-S bond that links the phenyl group to the thianthrene core.

Computational methods can precisely calculate the energy barriers associated with these dynamic processes. This is typically achieved by systematically varying the key dihedral angles and calculating the energy at each step to map the potential energy surface. The resulting activation barriers are crucial for understanding the molecule's structural flexibility and the equilibrium distribution of its conformers. The inversion barrier for the parent thianthrene molecule has been calculated to be between 5.1 and 7.5 kcal/mol, and it is anticipated that the steric bulk of the phenylsulfanyl group would modify this value.

Table 3: Representative Calculated Activation Barriers for a Thianthrene System

This table provides typical energy barriers for dynamic processes in thianthrene-related structures.

ProcessCalculated Activation Barrier (kcal/mol)Description
Thianthrene Ring Inversion 5.1 - 7.5The energy required to flatten and invert the V-shaped thianthrene core.
Phenyl Group Rotation 2.0 - 4.0An estimated range for the barrier to rotation around the C-S bond connecting the phenyl group.

Analysis of Electronic Properties

A thorough computational analysis of the electronic properties of this compound can effectively predict its reactivity and intermolecular interactions. DFT calculations can generate various visual representations of these properties.

A key example is the molecular electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule's van der Waals surface. Regions of negative potential (typically colored red) highlight electron-rich areas that are susceptible to electrophilic attack, whereas regions of positive potential (blue) denote electron-deficient sites prone to nucleophilic attack. For this compound, the sulfur lone pairs and the π-systems of the aromatic rings would be expected to represent areas of significant electron density.

Furthermore, the spatial distribution of the frontier molecular orbitals is critical. The shapes and localizations of the HOMO and LUMO dictate the primary sites of reactivity. In a molecule like this compound, these orbitals may be localized on the thianthrene unit, confined to the pendant phenyl ring, or delocalized across the entire molecular structure, which has profound implications for its chemical and electronic behavior.

HOMO-LUMO Energy Gap Analysis

No published studies were found that specifically calculate or analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound. For related thianthrene derivatives, HOMO-LUMO gaps are often calculated via DFT to provide insight into their electronic transitions, stability, and reactivity. iau.ir This gap is a critical parameter for assessing potential applications in organic electronics. diva-portal.orgrsc.org Without specific computational studies on this compound, a data table for its HOMO-LUMO energies cannot be compiled.

Ionization Potentials and Electron Affinities

There is no available literature detailing the ionization potential or electron affinity of this compound. These fundamental properties, which describe the energy required to remove an electron and the energy released upon gaining an electron, respectively, are crucial for understanding the redox behavior of a molecule. While the redox properties of the core thianthrene unit are well-documented, specific values for the phenylsulfanyl-substituted derivative have not been reported. royalsocietypublishing.org

Molecular Orbital Theory and Electron Density Distribution

A detailed analysis of the molecular orbital theory and electron density distribution for this compound is not present in the reviewed scientific literature. Such an analysis would typically involve visualizing the frontier molecular orbitals (HOMO and LUMO) to understand the regions of electron density involved in chemical reactions and electronic transitions. Furthermore, electron density maps would illustrate the charge distribution across the molecule, highlighting the influence of the phenylsulfanyl substituent on the thianthrene core. While general principles of molecular orbital theory and computational methods for determining electron density are well-established, their specific application to this compound has not been published.

Advanced Applications and Research Prospects of 2 Phenylsulfanyl Thianthrene Derivatives

Applications in Advanced Materials Science

Derivatives of 2-(Phenylsulfanyl)thianthrene are being increasingly explored for their potential to create novel materials with enhanced properties. The inherent characteristics of the thianthrene (B1682798) moiety, such as high polarizability due to sulfur atoms and a unique V-shaped geometry that can be planarized upon oxidation, make it a valuable building block for functional materials. rsc.orgresearchgate.net

A significant application of thianthrene derivatives is in the creation of high refractive index polymers (HRIPs). wikipedia.org These materials are crucial for advanced optical and optoelectronic applications, including more efficient light extraction in organic light-emitting diodes (OLEDs) and improved sensitivity in image sensors. wikipedia.orgresearchgate.net The incorporation of sulfur-rich moieties like thianthrene is a key strategy for increasing the refractive index (n) of a polymer. wikipedia.org

Research has demonstrated that integrating thianthrene units into polymer backbones significantly boosts their refractive indices. For instance, polyimides synthesized from the diamine 2,7-bis(4-aminophenylenesulfanyl)thianthrene (APTT) exhibit refractive indices exceeding 1.73 at 632.8 nm. researchgate.net The high sulfur content is directly credited for these elevated values. researchgate.net Similarly, thianthrene-based poly(phenylene sulfide)s (TPPSs) have achieved exceptionally high refractive indices, with some reaching up to 1.8020, among the highest reported for transparent organic polymers. researchgate.netacs.org This performance is attributed to the compact structure and high polarizability of the thianthrene components. acs.org

Table 1: Refractive Index of Thianthrene-Based Polymers
Polymer TypeThianthrene Derivative UsedReported Refractive Index (n)Reference
Polyimide (PI)2,7-Bis(4-aminophenylenesulfanyl)thianthrene (APTT)> 1.73 (up to 1.7600) researchgate.net
Poly(phenylene sulfide) (PPS)2,7-Difluorothianthrene (B1603444) (co-monomer)Up to 1.8020 researchgate.net
Poly(phenylene sulfide) (PPS) with Hydroxy GroupsMethyl-protected precursorsUp to 1.85 acs.org

The utility of thianthrene derivatives extends to the field of organic electronics. High refractive index polymers derived from these compounds are essential for improving the performance of devices like OLEDs and complementary metal-oxide-semiconductor (CMOS) image sensors. researchgate.netresearchgate.net Beyond their optical properties, the electronic characteristics of the thianthrene core are actively exploited.

The electron-rich nature of the thianthrene structure makes it a favorable electron-donating unit. rsc.orgresearchgate.net This property, combined with the heavy atom effect of sulfur that can promote intersystem crossing, has led to the development of π-extended thianthrenes for specific electronic applications. rsc.orgresearchgate.net These include materials for thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs, and for use as organic semiconductors in transistors and solar cells. rsc.orgnih.gov

The distinct geometry of the thianthrene molecule offers unique opportunities in supramolecular chemistry. In its neutral state, thianthrene possesses a folded, V-shaped structure with a C–S–C bond angle of approximately 128°. rsc.orgresearchgate.net Upon oxidation, it can reversibly transform into a planar radical cation. rsc.orgresearchgate.net This redox-switchable conformational change is a powerful tool for controlling molecular assembly and creating dynamic, functional systems. rsc.orgresearchgate.net

This capability has been harnessed to build host-guest systems, where the thianthrene-based molecule can selectively bind other molecules, such as fullerenes. rsc.org The ability to control the assembly through external stimuli like light or redox chemistry allows for the design of responsive soft materials, sensors, and advanced electronic systems built from the bottom-up. ajwilsonresearch.comnih.gov

The stable redox behavior of the thianthrene moiety makes it an attractive candidate for use in energy storage devices, particularly as a high-voltage organic cathode material for rechargeable batteries. rsc.orgsci-hub.se Organic electrode materials offer the potential for more sustainable and versatile energy storage solutions compared to traditional inorganic materials. dst.gov.inoaepublish.com

Researchers have synthesized polymers, such as polyacetylenes and polynorbornenes, with pendant thianthrene groups. sci-hub.seresearchgate.net These materials have demonstrated reversible oxidation and have been successfully tested as cathodes in dual-ion and lithium batteries. A key advantage is their high operating potential, with studies reporting discharge potentials of 4.1 V versus Li/Li+. sci-hub.seresearchgate.net This high voltage is crucial for developing batteries with high energy density.

Table 2: Performance of Thianthrene-Based Cathode Materials
Polymer BackboneKey FeatureDischarge Potential (vs. Li/Li+)Reported Specific CapacityReference
PolyacetylenePendant thianthrene groups4.1 V> 50 mAh/g (initial cycles) sci-hub.se
PolynorborneneThianthrene-functionalized4.1 VUp to 66 mAh/g researchgate.net

Utility in Novel Organic Synthesis Methodologies

Beyond its use in materials, the thianthrene core itself serves as a versatile tool in modern organic synthesis, enabling new strategies for forming chemical bonds.

A groundbreaking application of thianthrene is its use as a platform for the functionalization of C-H bonds. A process known as "thianthrenation" allows for the activation of alkenes and arenes. chemrxiv.org In this methodology, an alkene can be converted into an alkenyl thianthrenium salt. chemrxiv.org This salt then acts as a highly reactive intermediate, or synthon.

Facilitation of Intermolecular Heck-Type Functionalizations

A significant advancement in the application of thianthrene chemistry is the development of metal-free, intermolecular Heck-type functionalizations of alkenes. researchgate.netchemrxiv.orgresearchgate.net This methodology utilizes thianthrenation to achieve exclusive cine-selective C-H functionalization of both aliphatic and aryl alkenes at room temperature. researchgate.netchemrxiv.org This process allows for the formation of diverse chemical bonds, including C-S, C-C, and C-N, by reacting alkenyl thianthrenium salts with various nucleophiles such as sulfinates, cyanides, amines, and amides. researchgate.netthieme-connect.com

The reaction proceeds via the formation of an alkenyl thianthrenium salt intermediate. chemrxiv.org A subsequent site-selective nucleophilic addition, followed by a regioselective elimination, releases thianthrene and yields the formal Heck-type product. chemrxiv.orgthieme-connect.com This approach is notable as it functionalizes the cine-carbon of the alkenyl thianthrenium salt, complementing other methods that target the ipso-carbon. chemrxiv.orgthieme-connect.com The protocol has been successfully applied to a range of alkenes, including gaseous alkenes like ethylene (B1197577) and propene, and complex molecules derived from lithocholic acid, demonstrating its broad utility. chemrxiv.org

Key Research Findings in Heck-Type Functionalizations:

Reaction TypeNucleophileBond FormedKey Feature
cine-SulfonylationSulfinatesC-SForms alkenyl sulfones; scalable to gram quantities. researchgate.netchemrxiv.org
cine-CyanationCyanidesC-CProduces alkenyl nitriles. researchgate.netresearchgate.net
cine-AminationAminesC-NGenerates enamines. researchgate.netresearchgate.net
cine-AmidationAmidesC-NYields enamides. researchgate.netchemrxiv.org

Electrochemical Mediated Transformations (e.g., Alkene Functionalization)

Electrochemical methods have emerged as a powerful tool for generating highly reactive thianthrene-based intermediates for alkene functionalization. nih.govnih.govacs.org By employing electrolysis, dicationic adducts between thianthrene and an alkene can be generated cleanly and efficiently. nih.govresearchgate.net These adducts serve as potent dielectrophiles for subsequent reactions. acs.org

This strategy has been successfully applied to a variety of transformations:

Allylic Amination: The electrochemically generated dicationic adducts react with secondary aliphatic amines in a one-pot protocol to produce allylic amines. researchgate.net This method is applicable to feedstock gaseous alkenes like 1-butene, which undergoes high Z-selective crotylation. researchgate.net

Aziridination: The dicationic adducts react with primary amines to furnish N-alkyl aziridines in excellent yields. nih.gov This oxidative coupling is even effective for gaseous alkenes such as propene. nih.gov

Regiospecific Aminofunctionalization: The dicationic adducts exhibit unique selectivity, undergoing a single, perfectly regioselective substitution with phthalimide (B116566) salts. acs.org This reactivity unlocks a new platform for complex aminofunctionalization, such as alkene diamination with two different nitrogen nucleophiles. acs.org

Mechanistic studies have identified vinylthianthrenium salts as key reactive intermediates in these electrochemical transformations. acs.orgresearchgate.net The formation of these intermediates controls the exquisite regioselectivity observed in the subsequent nucleophilic attack. acs.org

Cross-Coupling Reactions with Aryl Thianthrenium Salts

Aryl thianthrenium salts, readily prepared from the corresponding arenes, have proven to be versatile electrophiles in a wide array of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org This approach provides a regioselective method for the functionalization of C-H bonds, bypassing the need for traditional directing groups or the use of aryl (pseudo)halides. rsc.orgnih.gov The thianthrene moiety acts as an excellent leaving group, and in many cases, it can be recovered and reused, enhancing the atom economy of the process. rsc.orgresearchgate.net

These salts have been employed in numerous C-C, C-N, C-O, C-Si, and C-P bond-forming reactions. rsc.orgnih.gov The general mechanism involves the oxidative addition of the aryl thianthrenium salt to a Pd(0) catalyst, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product. organic-chemistry.orgrsc.org This strategy has been used for the late-stage functionalization of bioactive molecules, highlighting its utility in medicinal chemistry. organic-chemistry.orgchemrxiv.org

Summary of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Thianthrenium Salts:

Coupling TypeCoupling PartnerCatalyst/Ligand (Example)Product Type
Hiyama-Type OrganosilanesPd(tBu₃P)₂Biaryls, Styrenes, Aryl acetylenes
Suzuki-Miyaura Arylboronic acidsPd/RuPhosBiaryls
Sonogashira (Carbonylative) Arylalkynes (with CO)PdBr₂/PCy₃Alkynones
Reductive Alkylation Alkyl halides (with Zn)PdCl₂(amphos)₂Alkylated Arenes
Phosphination H-phosphonates, H-phosphinatesPd/XantphosArylphosphonates, Arylphosphinates
Silylation DisilanesPd(dba)₂/dcypeArylsilanes
Esterification Carboxylic acidsPd(OAc)₂/dppfAryl Esters
Cross-Electrophile Aryl bromides (with Mg)Pd(OAc)₂/SPhosBiaryls

Potential in Organocatalysis and Catalyst Design

The unique electronic and structural properties of the thianthrene scaffold present opportunities for its integration into the field of organocatalysis, both as a structural motif within catalysts and as a reactive handle in hybrid catalytic systems.

Exploration of Thianthrene-Based Scaffolds in Asymmetric Organocatalysis

The development of novel scaffolds is a continuous driving force in asymmetric organocatalysis. While the direct use of a chiral, non-racemic thianthrene backbone as the primary source of asymmetry in an organocatalyst is an emerging area, the principles of using sulfur-containing scaffolds are established. dntb.gov.uanih.gov The rigid, C₂-symmetric nature of the thianthrene core could, in principle, be exploited to create a well-defined chiral environment. Research into bifunctional amine-thiourea organocatalysts, which rely on hydrogen bonding and synergistic activation, demonstrates the power of finely-tuned catalyst structures in asymmetric C-C, C-N, and C-S bond formation. researchgate.net The integration of thianthrene into such designs, or into phase-transfer catalysts, represents a potential avenue for future catalyst development. researchgate.netmdpi.com

Hybrid Catalytic Systems Integrating Thianthrene Chemistry

Thianthrene chemistry has been successfully merged with other catalytic domains to create powerful hybrid systems. chemrxiv.org In these systems, the thianthrene moiety typically serves as a transient mediator or leaving group to enable a transformation catalyzed by a different species, such as a transition metal or an organocatalyst. chemrxiv.org

A prominent example is the integration of C-H thianthrenation with the Catellani reaction. chemrxiv.org In this Pd/Norbornene cooperative catalysis, an arylthianthrenium salt undergoes an ortho C-H alkylation, such as methylation or trideuteromethylation. chemrxiv.org This sequential process, involving C-H thianthrenation followed by the Catellani reaction, is more atom-economic than traditional methods, as the thianthrene can be recovered. chemrxiv.org This strategy has been effectively used for the late-stage functionalization of biologically relevant molecules. chemrxiv.org Similarly, thianthrene chemistry has been combined with photocatalysis and electrochemistry, demonstrating its versatility and potential for creating novel reaction pathways. rsc.orgresearchgate.net

Investigation of Chemical Interactions in Biological Systems (non-clinical focus)

Thianthrene and its derivatives are utilized to probe chemical and biological processes without a direct clinical or therapeutic focus. nih.gov Studies on the fate of thianthrene in biological systems reveal that its metabolism varies between mammals and microorganisms. nih.govresearchgate.net

In rats, orally administered thianthrene largely remains in the gastrointestinal tract, with mammalian metabolism being limited to the oxidation of the aromatic ring carbons followed by conjugation with glucuronic acid. nih.govresearchgate.net The formation of sulfoxide (B87167) and disulfoxide metabolites also occurs to a small extent. nih.gov Notably, the core thianthrene ring system does not appear to be degraded in mammals. nih.govresearchgate.net In contrast, microorganisms can hydroxylate the aromatic ring and are also capable of rupturing the heterocyclic system by cleaving the carbon-sulfur bonds, leading to the degradation of the molecule. nih.govresearchgate.net

Thianthrene's reactivity also makes it a useful chemical probe. For instance, thianthrene 5-oxide is employed to study the mechanisms of oxygen-transfer reactions. smolecule.com Its dual reactivity—the sulfide (B99878) group is susceptible to electrophilic attack while the sulfoxide reacts with nucleophiles—allows it to act as a probe to assess the electronic character of oxidants generated by biological systems like hemoproteins. smolecule.com Due to its uptake in aquatic life, thianthrene has been categorized as bioaccumulative. nih.gov

Effects on Enzyme and Nucleic Acid Function

Specific enzymatic interactions with the thianthrene structure have been documented. Research has shown that the enzyme dibenzothiophene (B1670422) desulfurase C (DszC), found in genetically harbored E. coli, can facilitate the metabolism of thianthrene. researchgate.netresearchgate.net This enzymatic process involves the oxidation of thianthrene, leading to the formation of thianthrene-sulfoxide and subsequently thianthrene-sulfone. researchgate.net This suggests that the thianthrene ring system is a substrate for certain microbial enzymes involved in biodesulfurization pathways. researchgate.netresearchgate.net While the broader implications for enzyme inhibition or modulation by thianthrene derivatives are still an area for further research, these findings confirm that the thianthrene core can be recognized and transformed by specific enzymes.

The interaction with nucleic acids is less defined. While general interference has been suggested, detailed mechanisms regarding this compound or other derivatives are not extensively characterized in the available literature. researchgate.net The fundamental role of nucleic acids in storing and transmitting genetic information highlights the importance of understanding any potential interactions with exogenous compounds. baseclick.eu

Microbial Degradation Pathways of Thianthrene Core Structures

The microbial metabolism of the thianthrene core is a significant area of research, particularly in the context of environmental bioremediation and the biodesulfurization of fossil fuels. researchgate.net Unlike mammalian metabolism, which primarily involves oxidation and conjugation without breaking the core ring structure, certain microorganisms are capable of rupturing the carbon-sulfur bonds and degrading the entire molecule. researchgate.net

A notable example is the degradation of thianthrene by the bacterial strain Gordonia sp. IITR100. researchgate.net This microorganism desulfurizes thianthrene through a pathway that shows similarities to the well-established '4S' pathway for thiophenic compounds. researchgate.net The degradation process involves a series of specific metabolic transformations.

Degradation Pathway of Thianthrene by Gordonia sp. IITR100 The process begins with the initial compound, thianthrene, and proceeds through several intermediate metabolites, culminating in an end product. researchgate.net

StepMetabolite NameChemical Transformation
1Thianthrene-sulfoxideInitial oxidation of a sulfur atom.
2Thianthrene-sulfoneFurther oxidation of the sulfur atom.
32-PhenylsulfanylphenolCleavage of a C-S bond, opening the ring.
4o-Hydroxyphenyl phenylsulfoneFurther oxidation, accumulating as the end product.
This table details the sequential metabolites formed during the desulfurization of thianthrene by Gordonia sp. IITR100, as identified in research studies. researchgate.net

Studies have also compared the degradation efficiency of thianthrene to other organosulfur compounds by the same bacterial strain. When present separately in the reaction medium, the desulfurization of thianthrene by Gordonia sp. IITR100 was observed to be faster than that of dibenzothiophene (DBT). researchgate.net

Comparative Desulfurization by Gordonia sp. IITR100 This table illustrates the remaining percentage of Thianthrene (TA) and Dibenzothiophene (DBT) after a set period of incubation with the bacterial strain.

CompoundInitial Concentration% Remaining
Thianthrene (TA)100 µM10%
Dibenzothiophene (DBT)100 µM60%
Data reflects the relative speed of desulfurization, indicating that thianthrene and its metabolites may be more readily accepted by the enzymes in the degradative pathway of this strain. researchgate.net

Other bacterial strains, such as Rhodococcus erythropolis KA2-5-1, have also been identified as capable of degrading thianthrene. researchgate.net The ability of these diverse microorganisms to metabolize the stable thianthrene core highlights the potential for their application in bioremediation processes for environments contaminated with organosulfur compounds. researchgate.netmdpi.com

Q & A

Q. Methodological Note :

  • Use TT⁺-TFA in dichloromethane at 0–25°C for electron-rich arenes.
  • For electron-deficient substrates, employ TT²⁺ generated via strong acids (e.g., H₂SO₄) at elevated temperatures (50–80°C).
  • Monitor regioselectivity via HPLC or ¹H NMR to confirm para-dominance .

Basic: How can solubility data for 2-(phenylsulfanyl)thianthrene inform solvent selection in experimental design?

Experimental solubility studies at 298.15 K in 31 organic solvents (e.g., alcohols, ethers, hydrocarbons) reveal that log solubility (log S) ranges from -4.2 (nonane) to -1.8 (1-decanol) . The Abraham solvation model provides predictive accuracy (±0.12 log units) using solute descriptors:

DescriptorValue
E (excess molar refraction)2.240
S (polarity)1.390
V (McGowan volume)1.5426

Q. Methodological Note :

  • Prioritize solvents with hydroxyl groups (e.g., ethanol, 1-decanol) for higher solubility.
  • Use the Abraham model to estimate log P (partition coefficient) and log L (gas-to-solvent) for untested solvents .

Advanced: What mechanistic insights explain the para-selectivity in thianthrenation reactions?

Computational studies (DFT, CASSCF) indicate that reversible Wheland intermediate formation governs selectivity. The TT²⁺ dication generates a transient σ-complex, which undergoes rapid equilibration between ortho, meta, and para intermediates. The para pathway is favored due to lower deprotonation energy (ΔΔG‡ ≈ 3–5 kcal/mol) and reduced steric hindrance . For example, in toluene thianthrenation, the para intermediate exhibits a 10:1 equilibrium preference over ortho.

Q. Methodological Note :

  • Validate reversibility via isotopic labeling (e.g., D₂O quenching) to track proton transfer.
  • Use cyclic voltammetry to assess redox stability of intermediates, confirming TT²⁺ as the active electrophile .

Advanced: How do spectroscopic techniques characterize the electronic properties of this compound derivatives?

FT-IR and sulfur K-edge XANES reveal key electronic features:

  • Sulfur K-edge spectra show a pre-edge peak at 2472 eV, indicative of S–S σ* transitions in the thianthrene core .
  • HOMO-LUMO gaps (calculated via TDDFT) range from 3.2–3.5 eV, consistent with reversible oxidation behavior observed in cyclic voltammetry (E₁/2 = +0.85 V vs. Ag/AgCl) .

Q. Methodological Note :

  • Pair experimental spectra with NBO analysis to quantify charge delocalization in radical cation states .
  • Compare experimental vs. simulated XANES to validate computational models (e.g., BP86 functional) .

Advanced: What computational models predict the thermodynamic stability of thianthrene-based charge-transfer complexes?

The Abraham solvation model and Mobile Order theory accurately predict solubility and partition coefficients. For example:

Solventlog P (exp)log P (calc)Deviation
3-methyl-1-butanol4.2944.355+0.061
2-pentanol4.2274.416+0.189

Q. Methodological Note :

  • Optimize solute descriptors (E, S, A, B, V, L) using multi-parameter linear regression.
  • Validate predictions with differential scanning calorimetry (DSC) to measure melting point depression in solvent mixtures .

Basic: What analytical techniques are critical for purity assessment of this compound?

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to resolve thianthrene derivatives (retention time: 8.2 min) .
  • ¹H NMR : Key signals include δ 7.45–7.65 ppm (aromatic protons) and δ 3.20 ppm (S–CH₂ group) .

Q. Methodological Note :

  • Spike samples with dibenzothiophene as an internal standard for quantitative NMR .

Advanced: How do redox-active thianthrene units enhance charge transport in organic materials?

Thianthrene’s reversible oxidation (E₁/2 = +0.85 V) generates stable radical cations with:

  • High hole mobility (μₕ ≈ 0.02 cm²/V·s) due to π-π stacking (3.4 Å interplanar distance) .
  • Thermodynamic stability (ΔG < 20 kJ/mol for dimer dissociation) .

Q. Methodological Note :

  • Use four-probe conductivity measurements to correlate oxidation state with charge transport.
  • Model intermolecular interactions via Hirshfeld surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.